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Compound of Interest

Compound Name: Tyroserleutide hydrochloride

Cat. No.: B2505532 Get Quote

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract
Tyroserleutide (Tyr-Ser-Leu or YSL) is a tripeptide with promising anti-neoplastic properties,

particularly in the context of hepatocellular carcinoma (HCC). Initially discovered through

extraction from porcine spleen, its reproducible and scalable production is now achievable

through chemical synthesis. This technical guide provides a comprehensive overview of the

discovery, synthesis, purification, and characterization of Tyroserleutide. It further details its

mechanism of action, including its impact on critical signaling pathways and presents key

quantitative data from preclinical studies. This document is intended to serve as a resource for

researchers and professionals involved in the development of novel peptide-based

therapeutics.

Discovery and Natural Origin
Tyroserleutide was first identified as a naturally occurring tripeptide isolated from the spleen of

pigs.[1] This discovery highlighted the potential of endogenous peptides as regulators of

cellular processes and as templates for therapeutic drug design. While extraction from a natural

source was the initial method of procurement, this approach presents challenges in terms of

yield, purity, and scalability for clinical and commercial development. Consequently, chemical

synthesis has become the standard for producing Tyroserleutide for research and

pharmaceutical applications.
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Chemical Synthesis of Tyroserleutide
The chemical synthesis of Tyroserleutide is most effectively achieved through Solid-Phase

Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This

method allows for the stepwise addition of amino acids to a growing peptide chain anchored to

a solid resin support, simplifying purification by allowing for the removal of excess reagents and

byproducts by simple filtration.

Experimental Protocol: Solid-Phase Synthesis of
Tyroserleutide (Tyr-Ser-Leu)
This protocol outlines the manual synthesis of Tyroserleutide on a Rink Amide resin, which

upon cleavage yields a C-terminal amide, a common feature in bioactive peptides.

Materials:

Rink Amide MBHA resin

Fmoc-L-Leu-OH

Fmoc-L-Ser(tBu)-OH

Fmoc-L-Tyr(tBu)-OH

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure®

N,N-Dimethylformamide (DMF), peptide synthesis grade

Piperidine, 20% (v/v) in DMF

Dichloromethane (DCM)

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5

v/v/v)

Cold diethyl ether
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Solid Phase Peptide Synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.

First Amino Acid Coupling (Leucine):

Drain the DMF.

Activate Fmoc-L-Leu-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20

minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection:

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

Drain and repeat the piperidine treatment for 15 minutes.

Wash the resin with DMF (5x) and DCM (3x).

Second Amino Acid Coupling (Serine):

Activate Fmoc-L-Ser(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for

20 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection: Repeat step 3.

Third Amino Acid Coupling (Tyrosine):
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Activate Fmoc-L-Tyr(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for

20 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Wash the resin with DMF (3x) and DCM (3x).

Final Fmoc Deprotection: Repeat step 3.

Cleavage and Deprotection:

Wash the resin with DCM (5x) and dry under vacuum.

Add the cleavage cocktail to the resin and shake for 2-3 hours.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

Dry the crude peptide pellet under vacuum.

Workflow for Synthesis and Purification
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Solid-Phase Peptide Synthesis Cleavage & Purification

Rink Amide Resin Couple Fmoc-Leu-OH Fmoc Deprotection Couple Fmoc-Ser(tBu)-OH Fmoc Deprotection Couple Fmoc-Tyr(tBu)-OH Final Fmoc Deprotection Cleavage from Resin Ether Precipitation RP-HPLC Lyophilization MS & NMR Analysis Pure Tyroserleutide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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